molecular formula C13H13Cl2N3O3S2 B11173163 2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11173163
M. Wt: 394.3 g/mol
InChI Key: ALVGAKIQJMTLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. Finally, the thiadiazole derivative is reacted with 2-methoxyethylamine to yield the target compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the acetamide moiety.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can replace one or both chlorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it useful in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the dichlorophenoxy group are key functional groups that enable the compound to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide include:

    2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with herbicidal properties.

    2-methoxyethyl 4-((2,4-dichlorophenoxy)acetyl)amino)benzoate: A related compound with similar structural features.

    2-ethylhexyl (2,4-dichlorophenoxy)acetate:

The uniqueness of this compound lies in the combination of the thiadiazole ring and the dichlorophenoxy group, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C13H13Cl2N3O3S2

Molecular Weight

394.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H13Cl2N3O3S2/c1-20-4-5-22-13-18-17-12(23-13)16-11(19)7-21-10-3-2-8(14)6-9(10)15/h2-3,6H,4-5,7H2,1H3,(H,16,17,19)

InChI Key

ALVGAKIQJMTLGH-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.